molecular formula C11H17NO4 B2853734 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid CAS No. 2567495-15-0

2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid

Cat. No.: B2853734
CAS No.: 2567495-15-0
M. Wt: 227.26
InChI Key: YSROAFHCVAIHER-UHFFFAOYSA-N
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Description

2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid is a synthetic organic compound that features a piperidine ring substituted with a prop-2-enoyl group and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyacetic Acid Moiety: The final step involves the reaction of the piperidine derivative with methoxyacetic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of propyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]butanoic acid: Similar structure with a butanoic acid moiety.

    2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]pentanoic acid: Similar structure with a pentanoic acid moiety.

Uniqueness

2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetic acid moiety, in particular, may contribute to its solubility and reactivity, differentiating it from similar compounds with different acid moieties.

Properties

IUPAC Name

2-[(1-prop-2-enoylpiperidin-3-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-10(13)12-5-3-4-9(6-12)7-16-8-11(14)15/h2,9H,1,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSROAFHCVAIHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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